molecular formula C9H9N3 B3184429 Isoquinoline-5,8-diamine CAS No. 1127-49-7

Isoquinoline-5,8-diamine

Cat. No.: B3184429
CAS No.: 1127-49-7
M. Wt: 159.19 g/mol
InChI Key: UEYXZMIZYXYAJN-UHFFFAOYSA-N
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Description

Isoquinoline-5,8-diamine (CAS: 1127-49-7) is an aromatic heterocyclic compound with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol . Its structure consists of an isoquinoline backbone substituted with amino groups at positions 5 and 6. This compound is commercially available at 97% purity and is stored under inert atmospheric conditions at 2–8°C due to its sensitivity to light and oxidation .

Key applications include:

  • Anticancer drug development: Derivatives of this compound, such as aminoisoquinolinequinones, exhibit potent antiproliferative activity against cancer cell lines .
  • Materials science: It serves as a building block for covalent organic frameworks (COFs) used in gas separation, such as TP-IQD-COF, which selectively adsorbs C₂H₂ from gas mixtures .

Properties

IUPAC Name

isoquinoline-5,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYXZMIZYXYAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-5,8-diamine can be synthesized through several methods. One common approach involves the reduction of nitroisoquinoline derivatives. For example, 5,8-dinitroisoquinoline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by amination reactions to introduce the amino groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through recrystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Chemical Reactions

Isoquinoline-5,8-diamine hydrochloride can undergo several types of chemical reactions:

  • Oxidation Reactions: Isoquinoline derivatives can be oxidized to form N-oxides.

  • Reduction Reactions: The nitro group of isoquinoline derivatives can be reduced to an amine group by catalytic hydrogenation .

  • Substitution Reactions: this compound hydrochloride can undergo bromination using bromine.

Reagents and Conditions

Common reagents used in the reactions of this compound hydrochloride include:

  • Bromine, for bromination

  • Sulfuric acid, for Skraup synthesis

  • Metal catalysts, for C-H bond functionalization

Products Formed

The major products formed from the reactions of this compound hydrochloride include:

  • Brominated isoquinoline derivatives

  • N-oxides

  • Substituted isoquinolines

Examples of Isoquinoline Derivatives with Biological Activity

Activity TypeDescriptionExample CompoundsIC50/MIC Values
AnticancerInduction of apoptosis in cancer cellsIsoquinoline derivatives0.59 - 1.52 µM
AntibacterialInhibition of growth in Gram-positive bacteriaThis compound16 - 128 µg/mL
Enzyme InhibitionPotential inhibition of key metabolic enzymesVarious isoquinoline derivativesNot specified

Scientific Research Applications

Isoquinoline-5,8-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of isoquinoline-5,8-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues of isoquinoline-5,8-diamine and their distinguishing features:

Compound Name Molecular Formula Substituents Key Applications/Properties Reference
This compound C₉H₉N₃ -NH₂ at C5, C8 Anticancer scaffolds, COF synthesis
3-Methyl-isoquinoline-5,8-diamine C₁₀H₁₁N₃ -NH₂ at C5, C8; -CH₃ at C3 Enhanced solubility; unstudied bioactivity
N5,N5-Diethylthis compound C₁₃H₁₇N₃ -NH(C₂H₅)₂ at C5; -NH₂ at C8 Potential lipophilicity enhancement
6-Methoxyquinoline-5,8-diamine C₁₀H₁₁N₃O -NH₂ at C5, C8; -OCH₃ at C6 Antimalarial derivatives (e.g., primaquine analogues)
5,8-Dibromoisoquinoline C₉H₅Br₂N -Br at C5, C8 Intermediate for halogenated anticancer agents
Key Observations:
  • Substituent effects : Alkyl groups (e.g., -CH₃, -C₂H₅) improve solubility but may reduce electrophilicity critical for nucleophilic reactions in drug design .
  • Halogenation: Bromination at C5/C8 (e.g., 5,8-dibromoisoquinoline) enhances reactivity for cross-coupling reactions but introduces toxicity risks .

Functional Analogues: Aminoisoquinolinequinones

This compound derivatives oxidized to isoquinoline-5,8-quinones show significant biological activity. For example:

  • Arylaminoisoquinolinequinones: Synthesized via monoamination of aryl diamines (e.g., p-phenylenediamine), these compounds exhibit IC₅₀ values comparable to etoposide and taxol in cancer cell lines .
  • 7-Amino-isoquinoline-5,8-diones: Derived from brominated intermediates, these compounds demonstrate cytotoxicity via redox cycling and DNA intercalation .
Notes:
  • High-yield synthesis (>95%) of this compound is achieved via optimized nitration and reduction steps .
  • Brominated derivatives require strict stoichiometric control to avoid polyhalogenation .

Biological Activity

Isoquinoline-5,8-diamine is an organic compound belonging to the isoquinoline family, characterized by the presence of two amino groups at the 5 and 8 positions of its isoquinoline structure. This unique arrangement contributes to its diverse biological activities, which have garnered significant interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2
  • Molar Mass : 162.19 g/mol
  • Structural Features : The compound's isoquinoline backbone allows for various interactions with biological targets, primarily through hydrogen bonding and electrostatic interactions facilitated by the amino groups.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Isoquinoline derivatives have been investigated for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing cellular processes. For instance, it has been suggested that this compound could inhibit topoisomerase I (top1), similar to other isoquinoline derivatives .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and electrostatic interactions with target proteins. This capability enables it to modulate various biochemical pathways:

  • Redox Reactions : The compound can alter oxidative states in biological molecules, contributing to its antimicrobial and anticancer effects.
  • DNA Interaction : Isoquinoline derivatives often intercalate within DNA structures, preventing the re-ligation of broken strands during replication and transcription processes .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique characteristics of this compound relative to other isoquinoline derivatives:

CompoundStructural FeaturesUnique Characteristics
IsoquinolineBasic nitrogen heterocycleParent compound without amino groups
QuinolineIsomer with nitrogen at a different positionSimilar reactivity but different biological activity
5,6-DinitroisoquinolineContains nitro groupsInfluences reactivity and biological interactions
This compoundTwo amino groups at 5 and 8 positionsDistinct chemical reactivity and enhanced bioactivity

Case Studies and Research Findings

  • Anticancer Activity Study :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, highlighting its therapeutic potential in treating bacterial infections .
  • Mechanistic Insights :
    Research into the mechanism of action revealed that this compound interacts with topoisomerase I similarly to camptothecin analogs. This interaction stabilizes the ternary complex formed during DNA replication, preventing the re-ligation of DNA strands and leading to apoptosis in cancer cells .

Q & A

Q. What are the standard protocols for synthesizing Isoquinoline-5,8-diamine, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursor amines or reduction of nitro-substituted intermediates. Key steps include:

  • Precursor Preparation : Use high-purity starting materials (e.g., 5-nitroisoquinoline) to minimize side reactions .
  • Catalytic Reduction : Employ palladium-on-carbon (Pd/C) or Raney nickel under hydrogen atmosphere for nitro-group reduction. Monitor reaction progress via TLC .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the diamine .
  • Purity Verification : Confirm via HPLC (≥98% purity) and elemental analysis .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer: A combination of techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm amine proton environments (δ ~3.5–5.0 ppm) and aromatic backbone structure .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., m/z 159.09 for C9_9H9_9N2_2) .
  • IR Spectroscopy : Detect N-H stretching (3200–3400 cm1^{-1}) and aromatic C-H vibrations .
  • Cross-Referencing : Compare spectral data with databases like SciFinder or Reaxys to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation .
  • Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional hazardous waste guidelines .
  • Emergency Procedures : For spills, use absorbent materials (e.g., vermiculite) and consult SDS for decontamination steps .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

Methodological Answer:

  • Comparative Analysis : Replicate published procedures and compare raw spectral data (e.g., NMR solvent shifts or coupling constants) .
  • Computational Validation : Use DFT calculations (e.g., Gaussian or ORCA) to simulate NMR spectra and identify discrepancies between experimental and theoretical results .
  • Collaborative Verification : Share samples with independent labs for cross-validation, particularly for ambiguous peaks .

Q. What computational strategies optimize reaction pathways for this compound derivatives?

Methodological Answer:

  • Reaction Modeling : Employ software like COMSOL Multiphysics or Gaussian to simulate reaction kinetics and thermodynamics .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .
  • Sensitivity Analysis : Identify rate-limiting steps via kinetic Monte Carlo simulations .

Q. How can factorial design improve experimental studies on substituent effects in this compound analogs?

Methodological Answer:

  • Variable Selection : Define factors (e.g., substituent position, electronic nature) and levels (e.g., electron-donating vs. withdrawing groups) .
  • Design Matrix : Use a 2k^k factorial design to evaluate interactions between variables (e.g., steric vs. electronic effects) .
  • Data Analysis : Apply ANOVA to identify statistically significant factors affecting properties like solubility or reactivity .

Data Management and Reproducibility

Q. What are the best practices for ensuring reproducibility in this compound research?

Methodological Answer:

  • Detailed Documentation : Record exact reagent grades, instrument calibration dates, and environmental conditions (e.g., humidity) .
  • Open Data : Deposit raw spectra and crystallographic data in repositories like Cambridge Structural Database or Zenodo .
  • Code Sharing : Provide scripts for computational analyses (e.g., Python or R) in public repositories like GitHub .

Q. How should researchers structure literature reviews to identify gaps in this compound studies?

Methodological Answer:

  • Database Searches : Use SciFinder with keywords (e.g., "isoquinoline diamine synthesis" or "spectral characterization") and apply filters for review articles .
  • Citation Mapping : Analyze citation networks in Web of Science to identify foundational papers and emerging trends .
  • PICO Framework : Frame questions as Population (compound), Intervention (reaction), Comparison (methods), and Outcomes (yield/purity) .

Experimental Design and Validation

Q. What methodologies validate the biological activity of this compound derivatives?

Methodological Answer:

  • Dose-Response Studies : Perform assays (e.g., enzyme inhibition) across a concentration range (e.g., 1 nM–100 µM) to determine IC50_{50} values .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) to rule out artifacts .
  • Triplicate Replicates : Ensure statistical power with n ≥ 3 replicates per condition .

Q. How can researchers address low yields in this compound synthesis?

Methodological Answer:

  • Parameter Screening : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst type .
  • In Situ Monitoring : Use ReactIR to detect intermediate formation and optimize reaction time .
  • Post-Reaction Analysis : Identify by-products via LC-MS and adjust stoichiometry or purification methods accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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